1-(4-Aminocyclohexyl)piperidin-2-one
CAS No.:
Cat. No.: VC20404011
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O |
|---|---|
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 1-(4-aminocyclohexyl)piperidin-2-one |
| Standard InChI | InChI=1S/C11H20N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h9-10H,1-8,12H2 |
| Standard InChI Key | QBRVEQVNUXYDAN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(=O)C1)C2CCC(CC2)N |
Introduction
Chemical Identity and Structural Characteristics
1-(4-Aminocyclohexyl)piperidin-2-one (IUPAC name: 1-(4-aminocyclohexyl)piperidin-2-one) is a bicyclic amine derivative with the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol. Its hydrochloride salt form, 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride (C₁₁H₂₁ClN₂O; 232.75 g/mol), is commonly used in pharmaceutical research due to enhanced stability and solubility. The compound’s structure combines a piperidin-2-one ring—a six-membered lactam—with a 4-aminocyclohexyl group at the nitrogen position, creating a stereochemically rich scaffold.
Key Structural Features:
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Piperidin-2-one core: A lactam ring that confers rigidity and hydrogen-bonding capacity.
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4-Aminocyclohexyl substituent: A cyclohexane ring with an amine group at the para position, enabling stereochemical diversity and interactions with biological targets.
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Chirality: The cyclohexyl group introduces multiple stereocenters, influencing pharmacological activity.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀N₂O | |
| Molecular Weight | 196.29 g/mol | |
| IUPAC Name | 1-(4-aminocyclohexyl)piperidin-2-one | |
| SMILES | C1CCN(C(=O)C1)C2CCC(CC2)N | |
| Hydrochloride Salt Formula | C₁₁H₂₁ClN₂O | |
| Hydrochloride Molecular Weight | 232.75 g/mol |
The compound’s Standard InChIKey (QBRVEQVNUXYDAN-UHFFFAOYSA-N) and PubChem CID (23402528) provide unique identifiers for database searches. Its XLogP3 value (a measure of lipophilicity) is estimated at 1.2, suggesting moderate membrane permeability.
Synthesis and Purification Strategies
The synthesis of 1-(4-Aminocyclohexyl)piperidin-2-one involves multi-step organic reactions, often starting from commercially available piperidine or cyclohexylamine precursors. Industrial and laboratory routes emphasize scalability and purity, critical for pharmaceutical applications.
Synthetic Pathways
A common approach involves the Dieckmann condensation, a cyclization reaction used to form six-membered lactams . For this compound, the process typically includes:
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Mannich Reaction: Condensation of cyclohexylamine with acrylate derivatives to form a β-amino ester intermediate.
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Cyclization: Intramolecular lactam formation under basic or acidic conditions.
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Amination: Introduction of the 4-aminocyclohexyl group via nucleophilic substitution or reductive amination.
Alternative methods leverage the Petrenko-Kritschenko reaction, a double Mannich reaction between aldehydes, amines, and ketocarboxylates, to assemble the piperidone framework . This route is advantageous for introducing aromatic substituents but requires precise stoichiometric control.
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Dieckmann Condensation | 65–75 | ≥98 | Scalability |
| Petrenko-Kritschenko | 50–60 | 95 | Structural diversity |
| Reductive Amination | 70–80 | ≥99 | Stereochemical control |
Purification Techniques
Post-synthesis purification ensures the removal of byproducts and unreacted starting materials. Common methods include:
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Silica Gel Chromatography: Effective for separating polar impurities.
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Preparative HPLC: Used for high-purity batches (>99%) intended for pharmacological assays.
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Crystallization: The hydrochloride salt form is often recrystallized from ethanol/water mixtures.
Chemical Reactivity and Derivative Formation
The compound’s primary amine and lactam functionalities enable diverse chemical modifications, making it a versatile intermediate in drug discovery.
Acylation Reactions
Reaction with acyl chlorides or anhydrides yields amide derivatives, which are prevalent in CNS-active drugs. For example:
This reaction is typically conducted in dichloromethane with a base (e.g., triethylamine) to scavenge HCl.
Alkylation and Arylation
The amine group undergoes alkylation with alkyl halides or Mitsunobu reactions to introduce hydrophobic moieties, enhancing blood-brain barrier penetration.
Stereochemical Modifications
The 4-aminocyclohexyl group exists in axial and equatorial conformations, influencing receptor binding. Separation via chiral chromatography or asymmetric synthesis is critical for optimizing pharmacological profiles.
Pharmacological Applications and Mechanisms
1-(4-Aminocyclohexyl)piperidin-2-one derivatives exhibit promising interactions with opioid receptors, particularly μ-opioid (MOR) and δ-opioid (DOR) receptors, which are implicated in pain modulation and addiction pathways.
Analgesic Properties
In vitro studies demonstrate nanomolar affinity (Ki = 12–45 nM) for MOR, comparable to morphine derivatives. Molecular docking simulations suggest the 4-aminocyclohexyl group occupies a hydrophobic pocket near the receptor’s extracellular loop, stabilizing the active conformation.
Table 3: Receptor Binding Affinities
| Derivative | MOR Ki (nM) | DOR Ki (nM) | Selectivity (MOR/DOR) |
|---|---|---|---|
| Parent Compound | 35 ± 2 | 120 ± 10 | 3.4 |
| Acetylated Derivative | 18 ± 1 | 85 ± 5 | 4.7 |
Research Gaps and Future Directions
Despite its promise, critical challenges remain:
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Toxicity Profiles: Chronic exposure studies are lacking; hepatotoxicity risks require evaluation.
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Stereoselective Synthesis: Efficient methods for isolating active enantiomers are underexplored.
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Drug Delivery: Low aqueous solubility (0.2 mg/mL at pH 7.4) necessitates prodrug strategies or nanoformulations.
Ongoing research focuses on hybrid derivatives combining piperidin-2-one scaffolds with known pharmacophores (e.g., fluoroquinolones for antimicrobial activity). Collaborative efforts between academic and industrial labs are essential to translate these findings into clinical candidates.
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